molecular formula C23H23NO6 B10852143 7,8-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-benzo[e]isoindol-3-one

7,8-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-benzo[e]isoindol-3-one

Cat. No.: B10852143
M. Wt: 409.4 g/mol
InChI Key: LXPGOZAAMPJFEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC-180969 involves multiple steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of NSC-180969 would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

NSC-180969 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

NSC-180969 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

NSC-180969 exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication. By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

Uniqueness

NSC-180969 is unique among indenoisoquinolines due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features contribute to its distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydrobenzo[e]isoindol-3-one

InChI

InChI=1S/C23H23NO6/c1-26-17-7-12-6-15(13-8-19(28-3)22(30-5)20(9-13)29-4)21-16(11-24-23(21)25)14(12)10-18(17)27-2/h6-10H,11H2,1-5H3,(H,24,25)

InChI Key

LXPGOZAAMPJFEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C3C(=C2C=C1OC)CNC3=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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